molecular formula C7H8O2S B1205849 P-Toluenesulfinic acid CAS No. 536-57-2

P-Toluenesulfinic acid

Cat. No.: B1205849
CAS No.: 536-57-2
M. Wt: 156.2 g/mol
InChI Key: FXJVNINSOKCNJP-UHFFFAOYSA-N
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Description

P-Toluenesulfinic acid: is an organic compound with the chemical formula C7H8O2S . It is a derivative of toluene, where the sulfinic acid group (-SO2H) is attached to the para position of the benzene ring. This compound is known for its role in various organic synthesis reactions and is used as an intermediate in the production of pharmaceuticals and dyes.

Scientific Research Applications

Chemistry: P-Toluenesulfinic acid is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and dyes . It acts as a curing agent for grouting materials and is also used in the production of dispersal dyes .

Biology and Medicine: In the field of biology and medicine, this compound is used in the synthesis of various biologically active compounds. Its derivatives are explored for their potential therapeutic applications.

Industry: this compound is used in the industrial production of dyes and pigments. It is also employed as a discharge medium for dyes and pigments .

Mechanism of Action

Target of Action

P-Toluenesulfinic acid, also known as p-Toluenesulfonic acid or PTSA, primarily targets organic functional groups . It is known to interact with Lysozyme C and Pro-cathepsin H in humans .

Mode of Action

PTSA is a strong acid that activates different organic functional groups . It is often used in organic synthesis as an “organic-soluble” strong acid . Its high acidity helps activate different organic functional groups, promoting fast conversions with a high atom and pot economy . For instance, tosylate esters, derived from PTSA, undergo nucleophilic attack or elimination .

Biochemical Pathways

PTSA plays a crucial role in various biochemical pathways. It is used in the acetalization of an aldehyde, Fischer–Speier esterification, and transesterification reactions . PTSA-promoted conversions are fast and feature a multiple bond-forming index . The utilization of PTSA enables the synthesis of many important structural scaffolds without any hazardous metals .

Pharmacokinetics

It is known that ptsa is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents . This solubility likely impacts its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of PTSA results in the activation of organic functional groups, leading to various organic transformations . For example, the tosylation of alcohols followed by reduction allows for the deoxygenation of alcohols . In another instance, PTSA was used as a catalyst for PET hydrolysis, enabling the degradation of approximately 100% of PET into 96.2% of terephthalic acid (TPA) within 90 minutes at 150 °C .

Action Environment

The action of PTSA can be influenced by environmental factors. For instance, PTSA has been used for microwave-assisted biodiesel production and solar-light driven degradation of metronidazole (MTZ) from an aqueous stream . The reaction conditions, such as temperature and the presence of microwave or solar light, can significantly impact the efficacy of PTSA’s action .

Safety and Hazards

P-Toluenesulfinic acid is a skin irritant . It is recommended to avoid contact with skin, eyes, and clothing, and not to breathe dust .

Future Directions

P-Toluenesulfinic acid has been an active area of research for developing efficient synthetic methodologies . It has been used as an acid catalyst for PET hydrolysis under relatively mild conditions . This emerging area of research has become one of the pillars of synthetic organic chemistry to synthesize biologically relevant, complex carbocycles and heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the reduction of p-toluenesulfonyl chloride using sodium amalgam or other reducing agents. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: P-Toluenesulfinic acid can be reduced to p-toluenesulfonic acid using reducing agents like sodium borohydride.

    Oxidation: It can undergo oxidation to form p-toluenesulfonic acid.

    Substitution: The sulfinic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reducing Agents: Sodium borohydride, zinc dust.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Solvents: Alcohols, water, and other polar organic solvents.

Major Products Formed:

    Reduction: P-Toluenesulfonic acid.

    Oxidation: P-Toluenesulfonic acid.

    Substitution: Various substituted toluene derivatives depending on the substituent introduced.

Comparison with Similar Compounds

    P-Toluenesulfonic acid: Similar in structure but contains a sulfonic acid group (-SO3H) instead of a sulfinic acid group.

    Benzenesulfinic acid: Contains a sulfinic acid group attached to a benzene ring but lacks the methyl group present in p-toluenesulfinic acid.

    Sulfanilic acid: Contains both sulfonic acid and amine groups attached to a benzene ring.

Uniqueness: this compound is unique due to the presence of the sulfinic acid group at the para position of the toluene ring. This structural feature imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-methylbenzenesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJVNINSOKCNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16844-27-2 (lithium salt), 24345-02-6 (zinc salt), 824-79-3 (hydrochloride salt)
Record name p-Toluenesulfinic acid
Source ChemIDplus
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DSSTOX Substance ID

DTXSID90862432
Record name Benzenesulfinic acid, 4-methyl-
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Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536-57-2
Record name p-Toluenesulfinic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluenesulfinic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfinic acid, 4-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfinic acid, 4-methyl-
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Record name Toluene-4-sulphinic acid
Source European Chemicals Agency (ECHA)
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Record name P-TOLUENESULFINIC ACID
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Synthesis routes and methods I

Procedure details

Add concentrated hydrochloric acid (3 mL) dropwise to a solution of p-toluene-sulfinic acid sodium salt in water (20 mL) and tert-butyl methyl ether (10 mL). Stir for 10 minutes and then separate the layers. Wash the organic layer with saturated aqueous sodium chloride, dry over sodium sulfate and concentrate under reduced pressure to provide 5 g of p-toluenesulfinic acid. Combine this acid with benzaldehyde (4.75 g, 44.8 mmol), formamide (4.9 g, 0.11 mol), and camphorsulfonic acid (0.86 g, 3.7 mmol) and heat to 60° C. for 18 hours. Remove the reaction from the heat and slurry the white solid in 3:1 hexanes:methanol. Filter the slurry to provide 7.6 g (82%) of the desired product as a white solid.
Quantity
3 mL
Type
reactant
Reaction Step One
Name
p-toluene-sulfinic acid sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Treat a solution of p-toluenesulfinic acid sodium salt, (6.0 g, 33.7 mmol) in water (20 mL) and tert-butyl methyl ether (10 mL) dropwise with concentrated HCl (3 mL) and stir for 10 minutes. Separate the solution in a separatory funnel and wash the organic layer with saturated aqueous sodium chloride. Dry the organic over Na2SO4, filter, and remove the solvent to afford 5.2 g (quantitative) of p-toluenesulfinic acid. Combine the acid with benzaldehyde (2.4 g, 22.5 mmol), formamide (3.8 g, 84.2 mmol), and trimethylsilyl chloride (4.0 g, 37.0 mmol) in 30 mL of a 1:1 solution of toluene/acetonitrile. Heat the reaction to 50° C. and stir for 5 hours. Cool the reaction and dilute with water (100 mL) and tert-butyl methyl ether (30 mL). Cool the solution in an ice bath and filter to afford 4.5 g (70%) of desired product. Dry the solid under vacuum overnight to remove any residual water.
Name
p-toluenesulfinic acid sodium salt
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of p-toluenesulfinic acid sodium salt (30 g) in H2O (100 mL) was added methyl t-butyl ether (50 mL) followed by dropwise addition of conc HCl (15 mL). After stirring 5 min, the organic phase was removed and the aqueous phase was extracted with methyl t-butyl ether. The organic phase was dried (Na2SO4) and concentrated to near dryness. Hexane was added and the resulting precipitate collected to afford p-toluenesulfinic acid; yield 22 g. p-Toluenesulfinic acid (22 g, 140.6 mmol), p-fluorobenzaldehyde (22 mL, 206 mmol), formamide (20 mL, 503 mmol) and camphor sulphonic acid (4 g, 17.3 mmol) were combined and stirred at 60° C. 18 h. The resulting solid was broken up and stirred with a mixture of MeOH (35 mL) and hexane (82 mL) then filtered. The solid was resuspended in MeOH/hexanes (1:3, 200 mL) and stirred vigorously to break up the remaining chunks. Filtration afforded the title compound (27 g, 62% yield): 1H NMR (400 MHz, CDCl3) δ8.13 (s, 1H), 7.71 (d, 2H), 7.43 (dd, 2H), 7.32 (d, 2H), 7.08 (t, 2H), 6.34 (d, 1H), 2.45 (s, 3H).
Name
p-toluenesulfinic acid sodium salt
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a suspension of p-toluenesulfinic acid sodium salt (30 g) in H2O (100 mL) was added methyl t-butyl ether (50 mL) followed by dropwise addition of conc HCI (15 mL). After stirring 5 min, the organic phase was removed and the aqueous phase was extracted with methyl t-butyl ether. The organic phase was dried (Na2SO4) and concentrated to near dryness. Hexane was added and the resulting precipitate collected to afford p-toluenesulfinic acid; yield 22 g. p-Toluenesulfinic acid (22 g, 140.6 mmol), p-fluorobenzaldehyde (22 mL, 206 mmol), formamide (20 mL, 503 mmol) and camphor sulphonic acid (4 g, 17.3 mmol) were combined and stirred at 60° C. 18 h. The resulting solid was broken up and stirred with a mixture of MeOH (35 mL) and hexane (82 mL) then filtered. The solid was resuspended in MeOH/hexanes (1:3, 200 mL) and stirred vigorously to break up the remaining chunks. Filtration afforded the title compound (27 g, 62% yield): 1H NMR (400 MHz, CDCl3) d 8.13 (s, 1H), 7.71 (d, 2H), 7.43 (dd, 2H), 7.32 (d, 2H), 7.08 (t, 2H), 6.34 (d, 1H), 2.45 (s, 3H).
Name
p-toluenesulfinic acid sodium salt
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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